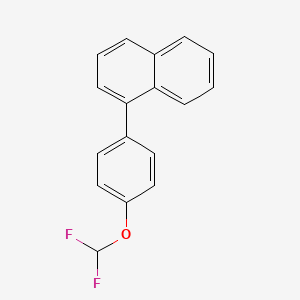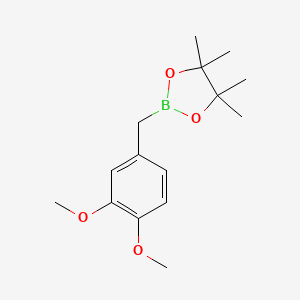![molecular formula C14H16BrN B11847969 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole CAS No. 88097-17-0](/img/structure/B11847969.png)
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. This particular compound features a bromine atom at the second position and a methyl group at the fifth position on the indole ring, along with a hexahydrocyclohepta ring fused to the indole structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method involves the reaction of cycloheptanone, phenylhydrazine hydrochloride, and iodomethane under specific conditions. The general procedure is as follows :
- The reaction mixture is subjected to microwave irradiation to accelerate the reaction, leading to the formation of 5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole.
- The product is then brominated to obtain this compound.
Cycloheptanone (85 μL, 0.716 mmol, 1.05 eq.): is reacted with and .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic route, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
Substitution: Formation of 2-substituted-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole derivatives.
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Applications De Recherche Scientifique
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would require further experimental validation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole: Lacks the bromine atom at the second position.
2-Bromoindole: Lacks the hexahydrocyclohepta ring and the methyl group.
5-Methylindole: Lacks the bromine atom and the hexahydrocyclohepta ring.
Uniqueness
2-Bromo-5-methyl-5,6,7,8,9,10-hexahydrocyclohepta[b]indole is unique due to its specific substitution pattern and fused ring structure, which may confer distinct chemical and biological properties compared to other indole derivatives.
Propriétés
Numéro CAS |
88097-17-0 |
|---|---|
Formule moléculaire |
C14H16BrN |
Poids moléculaire |
278.19 g/mol |
Nom IUPAC |
2-bromo-5-methyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]indole |
InChI |
InChI=1S/C14H16BrN/c1-16-13-6-4-2-3-5-11(13)12-9-10(15)7-8-14(12)16/h7-9H,2-6H2,1H3 |
Clé InChI |
GRUMSLFYTFKUPK-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCCCC2)C3=C1C=CC(=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





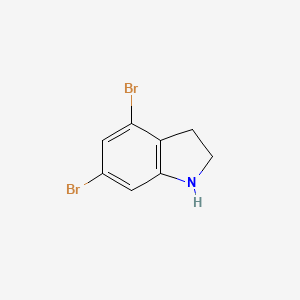
![2-{[2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-yl]amino}ethan-1-ol](/img/structure/B11847908.png)

![1-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B11847912.png)
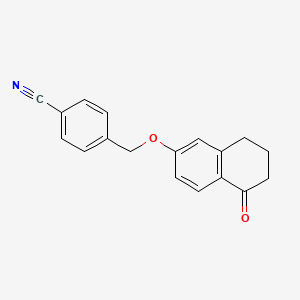

![N-[(1R)-1-phenylethyl]naphthalene-1-carboxamide](/img/structure/B11847929.png)
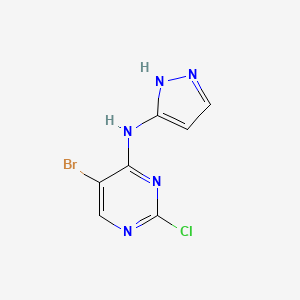
![Ethyl 5,7-dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11847933.png)
